An In-depth Technical Guide to 4-Morpholinopyridine: Core Properties and Structure for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Morpholinopyridine: Core Properties and Structure for Researchers and Drug Development Professionals
Introduction: Unveiling 4-Morpholinopyridine
4-Morpholinopyridine (4-MP), also known as 4-(morpholin-4-yl)pyridine, is a heterocyclic aromatic organic compound with the chemical formula C₉H₁₂N₂O.[1][2] This guide provides a comprehensive overview of its fundamental properties, structure, and applications, tailored for professionals in research and drug development. 4-MP has garnered significant interest as a highly effective nucleophilic catalyst, often outperforming its predecessor, pyridine, in a variety of chemical transformations.[3] Its unique structural combination of a pyridine ring and a morpholine moiety confers distinct basicity and reactivity, making it a valuable tool in organic synthesis and a scaffold of interest in medicinal chemistry.
Molecular Structure and Physicochemical Properties
The molecular architecture of 4-Morpholinopyridine features a morpholine ring attached to the 4-position of a pyridine ring. This arrangement is pivotal to its chemical behavior, influencing its basicity, solubility, and catalytic activity.
Diagram of 4-Morpholinopyridine's Chemical Structure:
Caption: Chemical structure of 4-Morpholinopyridine.
Basicity and pKa
The basicity of 4-Morpholinopyridine is a key determinant of its catalytic efficacy. The lone pair of electrons on the pyridine nitrogen is readily available for protonation. The predicted pKa of the conjugate acid of 4-MP is approximately 7.97.[4] This value is significantly higher than that of pyridine (pKa ≈ 5.2), indicating that 4-MP is a stronger base. This enhanced basicity is attributed to the electron-donating effect of the morpholino group, which increases the electron density on the pyridine nitrogen. For comparison, the pKa of 4-dimethylaminopyridine (DMAP), another potent catalyst, is around 9.7. While not as basic as DMAP, 4-MP offers a valuable alternative with differing steric and electronic properties.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Yellow to orange powder | [4][5] |
| Melting Point | 102-108 °C | [1][4] |
| Boiling Point | 301.3 ± 32.0 °C (Predicted) | [4][5] |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa (of conjugate acid) | 7.97 ± 0.26 (Predicted) | [4][5] |
| Solubility | Soluble in methanol. | [4][5] |
Spectroscopic Properties: A Window into Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4-Morpholinopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-MP is expected to show distinct signals for the protons on the pyridine and morpholine rings.
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Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 2- and 6-positions (α to the nitrogen) will be downfield due to the electron-withdrawing effect of the nitrogen, while the protons at the 3- and 5-positions (β to the nitrogen) will be further upfield.
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Morpholine Protons: The morpholine ring protons will appear as two distinct multiplets in the upfield region. The four protons adjacent to the nitrogen (N-CH₂) will typically resonate at a different chemical shift than the four protons adjacent to the oxygen (O-CH₂), which are generally more deshielded and appear further downfield.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon at the 4-position, being attached to the morpholine nitrogen, will be significantly shifted.
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Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more downfield than those adjacent to the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of 4-MP will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
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C=N and C=C stretching vibrations from the pyridine ring, typically in the 1600-1400 cm⁻¹ region.
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C-N stretching vibrations for the morpholine and its connection to the pyridine ring.
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C-O-C stretching vibration of the ether linkage in the morpholine ring, usually a strong band around 1100 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons.
Synthesis and Reactivity
Synthesis of 4-Morpholinopyridine
A common method for the synthesis of 4-Morpholinopyridine is through the nucleophilic aromatic substitution of a 4-halopyridine (e.g., 4-chloropyridine) with morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Synthetic Workflow Diagram:
Caption: General workflow for the synthesis of 4-Morpholinopyridine.
Reactivity Profile
The reactivity of 4-Morpholinopyridine is dominated by the nucleophilicity of the pyridine nitrogen. It readily reacts with electrophiles, such as alkyl halides and acylating agents. This high nucleophilicity is the basis for its catalytic activity in numerous organic transformations.
Applications in Research and Development
Catalysis
4-Morpholinopyridine is a highly efficient nucleophilic catalyst, particularly in acylation reactions of alcohols, phenols, and amines.[3] Its catalytic cycle is analogous to that of DMAP. The pyridine nitrogen attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the nucleophile (the alcohol), leading to the acylated product and regeneration of the 4-MP catalyst. The increased reactivity of the N-acylpyridinium intermediate significantly accelerates the rate of acylation compared to the uncatalyzed reaction or reactions catalyzed by less basic pyridines.
Catalytic Cycle of 4-MP in Acylation:
Caption: Catalytic cycle of 4-Morpholinopyridine in acylation reactions.
Drug Development
The pyridine and morpholine scaffolds are prevalent in many biologically active molecules. The unique combination in 4-MP makes it an interesting starting point for the synthesis of novel compounds with potential therapeutic applications. The morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.
Safety and Handling
4-Morpholinopyridine is classified as an irritant.[2] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water.
Experimental Protocol: 4-MP Catalyzed Acylation of a Primary Alcohol
This protocol is a representative example of the use of 4-MP as a catalyst in an acylation reaction. The specific substrate and reaction conditions may need to be optimized for different applications.
Objective: To synthesize an ester from a primary alcohol and acetic anhydride using a catalytic amount of 4-Morpholinopyridine.
Materials:
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Primary alcohol (e.g., benzyl alcohol)
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Acetic anhydride
-
4-Morpholinopyridine (catalyst)
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine (optional, as a base to scavenge the acid byproduct)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).
-
Addition of Reagents: Dissolve the alcohol in anhydrous DCM. To this solution, add 4-Morpholinopyridine (0.05-0.1 equivalents) and triethylamine (1.2 equivalents, if used).
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Conclusion
4-Morpholinopyridine is a versatile and powerful tool in the arsenal of the modern chemist. Its enhanced basicity and nucleophilicity compared to pyridine make it an excellent catalyst for a range of organic transformations, most notably acylation reactions. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity profile, as outlined in this guide, is crucial for its effective application in research and drug development. As with all chemical reagents, adherence to proper safety protocols is paramount to ensure safe and successful experimentation.
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